5,7-Dibromo-8-quinolinyl 4-nitrobenzoate
Description
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate is a halogenated quinoline derivative esterified with a 4-nitrobenzoate group. The compound features bromine substituents at the 5- and 7-positions of the quinoline ring and a nitro group at the para position of the benzoate moiety.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O4/c17-12-8-13(18)15(14-11(12)2-1-7-19-14)24-16(21)9-3-5-10(6-4-9)20(22)23/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEKQCZNRLVPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-27-6 | |
| Record name | 5,7-DIBROMO-8-QUINOLINYL 4-NITROBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate typically involves the following steps:
Bromination: The starting material, quinoline, undergoes bromination to introduce bromine atoms at the 5 and 7 positions. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Nitration: The brominated quinoline is then subjected to nitration to introduce the nitro group at the 4 position. This is typically achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Esterification: The final step involves the esterification of the nitrated brominated quinoline with 4-nitrobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of quinoline derivatives with different substituents.
Reduction: Formation of 5,7-dibromo-8-quinolinyl 4-aminobenzoate.
Oxidation: Formation of quinoline derivatives with higher oxidation states.
Scientific Research Applications
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine and nitro functional groups play a crucial role in its reactivity and interactions. It can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
- Molecular Weight and Solubility: The brominated quinoline moiety in the target compound significantly increases its molecular weight compared to simpler esters like n-butyl 4-nitrobenzoate .
- Steric Effects: The bulky bromine atoms on the quinoline ring could hinder interactions with enzymatic active sites compared to unsubstituted quinoline derivatives .
Metabolic Pathways
4-Nitrobenzoate is metabolized by bacteria such as Comamonas acidovorans and Pseudomonas spp. via reductive pathways to form 4-aminobenzoate . In contrast, brominated quinoline derivatives may resist degradation due to halogenation, prolonging environmental persistence.
Chemical Reactivity
- Nitro Group Reactivity : The nitro group in 4-nitrobenzoate esters can be reduced to an amine under reductive conditions (e.g., SnCl₂), as seen in the synthesis of 5-fluorobenzene-1,2-diamine derivatives . This reactivity is critical in prodrug design or environmental detoxification.
- Halogen Effects: Bromine atoms on the quinoline ring may participate in halogen bonding, enhancing interactions with biological targets compared to non-halogenated analogs (e.g., (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) .
Research Findings and Implications
- Antimicrobial Applications: The nitro group’s role in enhancing bioactivity (as in triphenyltin(IV) 4-nitrobenzoate) suggests that 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate could be optimized for antimicrobial use, though its efficacy must be empirically validated .
- Environmental Impact: While 4-nitrobenzoate is metabolized by bacteria, brominated quinoline derivatives may persist in ecosystems, necessitating studies on their ecotoxicity .
Biological Activity
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.
The synthesis of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate involves several key steps:
- Bromination : Quinoline is brominated at the 5 and 7 positions using bromine in the presence of a catalyst like iron or aluminum bromide.
- Nitration : The brominated quinoline undergoes nitration at the 4 position using a mixture of concentrated nitric and sulfuric acids.
- Esterification : Finally, the compound is esterified with 4-nitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) .
The biological activity of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate is attributed to its ability to interact with various molecular targets within biological systems. The compound's bromine and nitro groups are critical for its reactivity, allowing it to bind to specific enzymes or receptors. This interaction can lead to either inhibition or activation of biological pathways, depending on the context of use .
Antimicrobial Properties
Research indicates that compounds similar to 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate exhibit promising antimicrobial activities. For instance:
- Activity Against Drug-resistant Bacteria : Nitrobenzoate derivatives have been shown to combat multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds disrupt biofilm formation and inhibit bacterial growth through chelation mechanisms .
- Mechanism : The nitro group in these compounds can interfere with bacterial metabolic processes, leading to cell death. Studies have demonstrated that nitrobenzoate derivatives can inhibit the activity of key enzymes involved in bacterial metabolism .
Anticancer Activity
The anticancer potential of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate has been explored through various studies:
- Inhibition of Tumor Growth : Similar nitrobenzoate compounds have been reported to suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .
- Mechanism : Research suggests that these compounds may disrupt angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways. For example, studies involving zebrafish models have shown that nitrobenzoate derivatives can impair vascular development, indicating their potential as antiangiogenic agents .
Case Studies
- Zebrafish Model Study : A study tested a nitrobenzoate-derived compound (X8), which showed significant antiangiogenic effects by reducing intersegmental vessel growth in zebrafish embryos. This was linked to decreased endothelial cell migration and proliferation, suggesting potential therapeutic applications in cancer treatment .
- Antimicrobial Efficacy : In vitro studies demonstrated that 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a novel antimicrobial agent .
Comparative Analysis
To better understand the unique properties of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5,7-Dibromo-8-quinolinyl 3-nitrobenzoate | Nitro group at the 3 position | Different reactivity and potency |
| 5,7-Dibromo-8-hydroxyquinoline | Lacks nitro group | Distinct chemical and biological properties |
This comparison illustrates how minor structural changes can significantly influence the biological activity of quinoline derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
